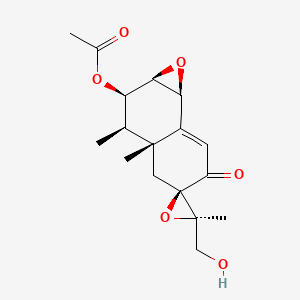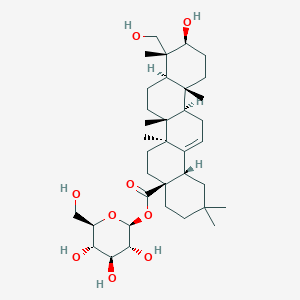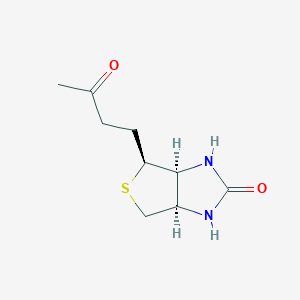
Methyl bisnorbiotinyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl bisnorbiotinyl ketone belongs to the class of organic compounds known as thienoimidazolidines. These are heterocyclic compounds containing a thiophene ring fused to an imidazolidine ring. Thiophene is 5-membered ring consisting of four carbon atoms and one sulfur atom. Imidazolidine is 5-membered saturated ring of three carbon atoms, and two nitrogen centers at the 1- and 3-positions. This compound is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). This compound has been detected in multiple biofluids, such as urine and blood.
This compound is an imidazolidinone.
Aplicaciones Científicas De Investigación
Identification in Human Urine
Methyl bisnorbiotinyl ketone has been identified as a metabolite in human urine. A study by Zempleni, McCormick, and Mock (1997) found that following biotin administration, the urinary excretion of this compound increased significantly. This discovery contributes to a deeper understanding of human biotin metabolism and turnover (Zempleni, McCormick, & Mock, 1997).
Bacterial Degradation of Biotin
Research by Kazarinoff et al. (1972) revealed that this compound is a product of bacterial degradation of biotin. They found that this methyl ketone arises from the decarboxylation of β-keto acids derived from biotin and bisnorbiotin, shedding light on the microbial metabolism of biotin (Kazarinoff et al., 1972).
Implications in Biliary Excretion
A study by Zempleni et al. (1997) on biotin and its metabolites, including this compound, indicated that biliary excretion of these compounds in rats and pigs is quantitatively minor. This suggests that metabolism by gut microorganisms might not significantly contribute to the metabolism of parenterally administered biotin (Zempleni et al., 1997).
Engineering in Yeast for Methyl Ketone Production
Hanko et al. (2018) reported on the metabolic engineering of the yeast Yarrowia lipolytica for methyl ketone production, including compounds like this compound. This research is pivotal in developing microbial biocatalysts for sustainable production of these compounds from renewable resources (Hanko et al., 2018).
Methyl Ketone Production in Pseudomonas taiwanensis
Nies et al. (2020) enhanced the production of methyl ketones in the microbe Pseudomonas taiwanensis VLB120 through genetic engineering. This achievement signifies a step forward in the bio-based production of chemicals like this compound (Nies et al., 2020).
Propiedades
Número CAS |
35638-35-8 |
|---|---|
Fórmula molecular |
C9H14N2O2S |
Peso molecular |
214.29 g/mol |
Nombre IUPAC |
(3aS,4S,6aR)-4-(3-oxobutyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one |
InChI |
InChI=1S/C9H14N2O2S/c1-5(12)2-3-7-8-6(4-14-7)10-9(13)11-8/h6-8H,2-4H2,1H3,(H2,10,11,13)/t6-,7-,8-/m0/s1 |
Clave InChI |
ITHUGYGPPSVHRH-FXQIFTODSA-N |
SMILES isomérico |
CC(=O)CC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
SMILES |
CC(=O)CCC1C2C(CS1)NC(=O)N2 |
SMILES canónico |
CC(=O)CCC1C2C(CS1)NC(=O)N2 |
Descripción física |
Solid |
Sinónimos |
bisnorbiotin methyl ketone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4R,4aS,6aR,6aS,6bR,8aR,9S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-4-[(Z)-2-methylbut-2-enoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B1258989.png)
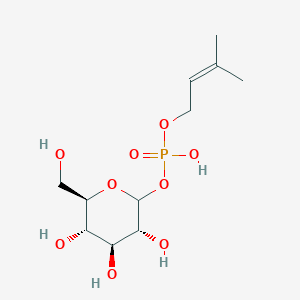
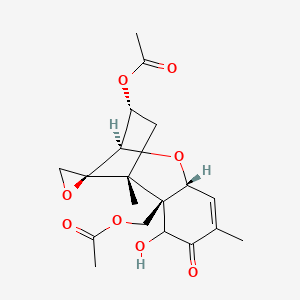
![decyl (8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2-carboxylate](/img/structure/B1258992.png)
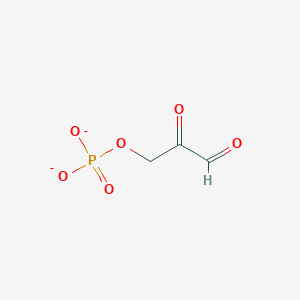
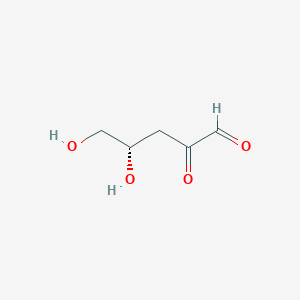
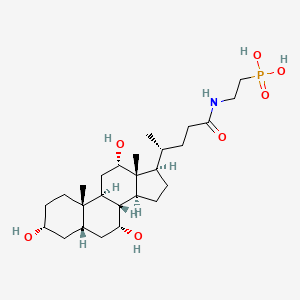
![Indolo[2,1-b]quinazoline](/img/structure/B1258998.png)

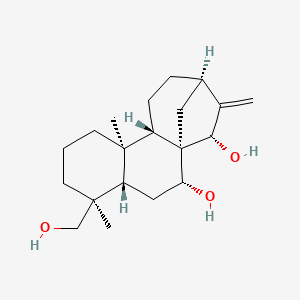
![4a,9-Dihydroxy-3-methylspiro[1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6,2'-1,3-dihydroindene]-7-one](/img/structure/B1259004.png)
